6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester
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Overview
Description
6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in the field of organic synthesis. Boronic esters are known for their versatility and stability, making them valuable intermediates in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . This compound features a pyridine ring substituted with a fluoroethoxy group and a boronic acid pinacol ester moiety, which enhances its reactivity and applicability in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester typically involves the following steps:
Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange reaction followed by borylation.
Palladium-Catalyzed Cross-Coupling: Another common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction involving boronic esters, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Radical initiators and hydrogen sources are used under mild conditions.
Major Products Formed
Scientific Research Applications
6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester has several scientific research applications:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki–Miyaura coupling.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the development of advanced materials, including polymers and electronic materials.
Biological Research: The compound can be used in the synthesis of biologically active molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of 6-(2-Fluoroethoxy)pyridine-3-boronic Acid Pinacol Ester in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide, forming a palladium-halide complex.
Transmetalation: The boronic ester transfers its organic group to the palladium center, forming a palladium-organic complex.
Reductive Elimination: The palladium-organic complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxypyridine-3-boronic Acid Pinacol Ester: This compound has a hydroxyl group instead of a fluoroethoxy group, which affects its reactivity and applications.
3-Pyridineboronic Acid Pinacol Ester: This compound lacks the fluoroethoxy substitution, making it less versatile in certain synthetic applications.
Uniqueness
This fluorine substitution can significantly impact the biological activity and stability of the resulting compounds, making it a valuable tool in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H19BFNO3 |
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Molecular Weight |
267.11 g/mol |
IUPAC Name |
2-(2-fluoroethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H19BFNO3/c1-12(2)13(3,4)19-14(18-12)10-5-6-11(16-9-10)17-8-7-15/h5-6,9H,7-8H2,1-4H3 |
InChI Key |
NOWUUXYSYJALGZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCF |
Origin of Product |
United States |
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